molecular formula C9H14BNO3 B14814511 [(1R)-1-amino-2-(4-methoxyphenyl)ethyl]boronic acid

[(1R)-1-amino-2-(4-methoxyphenyl)ethyl]boronic acid

Cat. No.: B14814511
M. Wt: 195.03 g/mol
InChI Key: ZMMVCGICGMPSEP-VIFPVBQESA-N
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Description

[(1R)-1-amino-2-(4-methoxyphenyl)ethyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to an amino-substituted phenyl ring. The boronic acid group imparts unique reactivity to the molecule, making it a valuable intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R)-1-amino-2-(4-methoxyphenyl)ethyl]boronic acid typically involves the reaction of an appropriate boronic ester with an amino-substituted phenyl compound. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic ester in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and consistent production of the compound. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

[(1R)-1-amino-2-(4-methoxyphenyl)ethyl]boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron compounds.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

[(1R)-1-amino-2-(4-methoxyphenyl)ethyl]boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(1R)-1-amino-2-(4-methoxyphenyl)ethyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The amino group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R)-1-amino-2-(4-methoxyphenyl)ethyl]boronic acid is unique due to the presence of both the boronic acid and amino groups, which confer distinct reactivity and binding properties. This dual functionality makes it a valuable intermediate in various chemical transformations and applications.

Properties

Molecular Formula

C9H14BNO3

Molecular Weight

195.03 g/mol

IUPAC Name

[(1R)-1-amino-2-(4-methoxyphenyl)ethyl]boronic acid

InChI

InChI=1S/C9H14BNO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9,12-13H,6,11H2,1H3/t9-/m0/s1

InChI Key

ZMMVCGICGMPSEP-VIFPVBQESA-N

Isomeric SMILES

B([C@H](CC1=CC=C(C=C1)OC)N)(O)O

Canonical SMILES

B(C(CC1=CC=C(C=C1)OC)N)(O)O

Origin of Product

United States

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